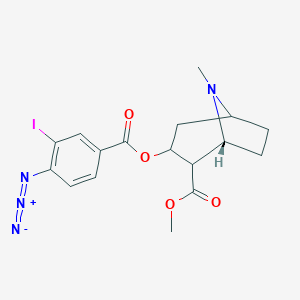

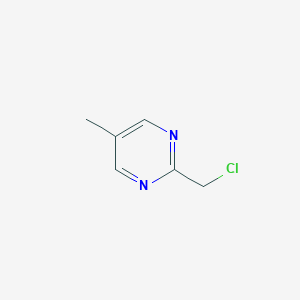

2-(Chloromethyl)-5-methylpyrimidine

Descripción general

Descripción

2-(Chloromethyl)-5-methylpyrimidine is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. While the specific compound is not directly discussed in the provided papers, related pyrimidine derivatives are extensively studied due to their importance in medicinal chemistry and material science. These derivatives exhibit a range of biological activities and are key intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions, as seen in the preparation of 4,6-dichloro-2-methylpyrimidine, which is synthesized from acetamidine hydrochloride and dimethyl malonate followed by chlorination with phosphorus oxychloride . Similarly, 2-methyl-4,6-dichloro-5-aminopyrimidine is prepared from diethyl acetamidomalonate and aceamidine hydrochloride by cyclization in the presence of EtONa, followed by chlorination and hydrolysis . These methods highlight the importance of selecting appropriate reagents and reaction conditions to achieve high yields and selectivity in the synthesis of pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using X-ray crystallography, as demonstrated by the crystal structure determination of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine . Quantum chemical calculations, including density functional theory (DFT), are also employed to investigate the geometrical parameters, such as bond lengths and angles, which are found to be in good agreement with experimental data . These analyses provide insights into the conformational stability and electronic properties of the molecules.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. For instance, the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine leads to the formation of a new class of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines . The reactivity of these compounds is influenced by the electronic properties of the substituents, which can be tailored to achieve the desired biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Theoretical calculations provide valuable information on molecular electrostatic potential (MEP), dipole moment, polarizability, and hyperpolarizability, which are indicative of the compound's reactivity and interaction with biological targets . Experimental techniques like FT-IR, FT-Raman, and NMR spectroscopy complement these studies by providing empirical data on the vibrational and electronic properties of the molecules .

Aplicaciones Científicas De Investigación

Antibacterial Evaluation

A derivative of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine was synthesized and showed potential as an antibacterial agent. This derivative, 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine, was tested for antibacterial activity, and certain derivatives displayed promising results (Etemadi et al., 2016).

Spectroscopic and Nonlinear Optical Parameters

Quantum chemical calculations were performed on 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, providing insights into its geometrical, conformational, spectroscopic, and nonlinear optical parameters. This research helps understand the structural and electronic properties of such compounds (Gümüş et al., 2014).

Purification Methods

The study of 2-Chloro-5-trichloromethylpyridine, a close relative of 2-(Chloromethyl)-5-methylpyrimidine, involved purification methods like extraction, distillation, and chromatography. This research is crucial for producing high-purity compounds for various applications (Su Li, 2005).

Synthesis for Anticancer Drug Intermediates

4,6-Dichloro-2-methylpyrimidine, another related compound, is a vital intermediate for the synthetic anticancer drug dasatinib. The study outlines the optimal conditions for its synthesis, which is crucial for drug development (Guo Lei-ming, 2012).

Biochemical Investigations

The biochemical properties of various pyrimidine derivatives, including those similar to 2-(Chloromethyl)-5-methylpyrimidine, have been explored. This includes their antimicrobial and anticancer activities, contributing to the development of novel therapeutic agents (Basha et al., 2019).

Thermochemical Studies

Research on dichloromethylpyrimidine isomers, closely related to 2-(Chloromethyl)-5-methylpyrimidine, provided important thermochemical data. Such studies are essential for understanding the stability and reactivity of these compounds (Szterner et al., 2016).

Synthesis of Vitamin B1 Intermediate

A scalable synthesis method for 4-Amino-5-aminomethyl-2-methylpyrimidine, related to 2-(Chloromethyl)-5-methylpyrimidine, was developed. This intermediate is key in Vitamin B1 production, highlighting the compound's significance in nutritional science (Zhao et al., 2012).

Safety And Hazards

Direcciones Futuras

The future directions in the research of “2-(Chloromethyl)-5-methylpyrimidine” and its derivatives could involve the development of novel catalytic methods for S N-transformations. This could lead to more efficient and sustainable synthesis methods . Additionally, the development of new derivatives or analogues to treat various diseases could be a promising area of future research .

Propiedades

IUPAC Name |

2-(chloromethyl)-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-3-8-6(2-7)9-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNMMHYLAVKZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562986 | |

| Record name | 2-(Chloromethyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-methylpyrimidine | |

CAS RN |

126504-85-6 | |

| Record name | 2-(Chloromethyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

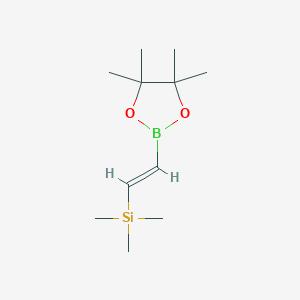

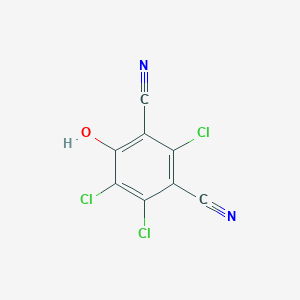

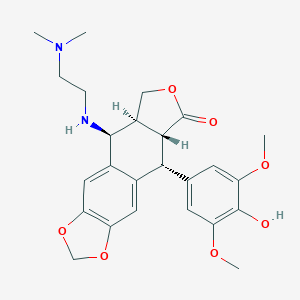

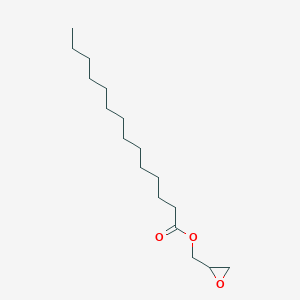

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)